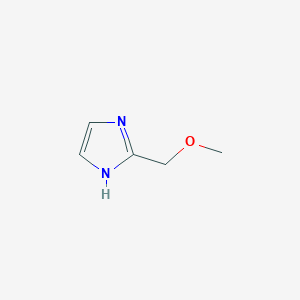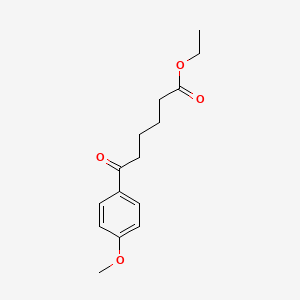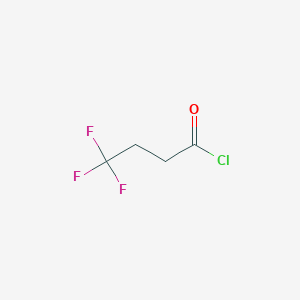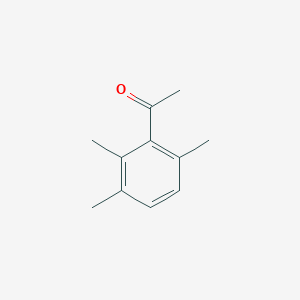
2,3,6-Trimethylacetophenone
Vue d'ensemble
Description
2,3,6-Trimethylacetophenone, also known as 2-Acetylmesitylene, is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three methyl groups and an acetophenone group attached. The InChI code for this compound is 1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.23 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Synthesis and Oxidation Behavior
2,3,6-Trimethylacetophenone has been explored for its potential in synthesizing novel antioxidants and stabilizers. For instance, its derivative, 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol, exhibits unique oxidation behavior, contributing insights into the chemistry of tocopherols and natural vitamin E metabolites. This study demonstrates the compound's role in synthesizing multifunctional antioxidants through complex oxidation pathways involving water-dependent mechanisms (Rosenau et al., 2002).
Polymerisation Catalyst
Another application is found in polymer science, where 2',4',6'-Trimethylacetophenone is used to create highly syndioselective enolate complexes for the living polymerization of methyl methacrylate. This illustrates the compound's utility as a catalyst, providing precise control over polymer structure and properties (Dove et al., 2002).
Enzymatic Reduction Studies
In biochemical pharmacology, studies on the enzymatic reduction of oximes to imines using this compound derivatives reveal oxygen-insensitive pathways. This research contributes to understanding liver metabolism and potentially aids in the development of new therapeutic agents (Heberling et al., 2006).
Antibacterial and Antibiotic Modulation
Recent studies demonstrate the direct antibacterial activity and antibiotic resistance modulation of chalcones derived from this compound. This application is particularly relevant in addressing the challenge of multidrug-resistant bacterial strains, highlighting the compound's potential in developing new antibacterial strategies (Freitas et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of acetophenone, which is a simple aromatic ketone . The targets of this compound could be diverse and depend on the specific context of its use.
Mode of Action
The mode of action of 2,3,6-Trimethylacetophenone is not well-understood due to the lack of research in this area. As a derivative of acetophenone, it may share some of the properties of its parent compound. The presence of three methyl groups could significantly alter its interactions with biological targets .
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Propriétés
IUPAC Name |
1-(2,3,6-trimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKUYCGSPCDDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541838 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54200-67-8 | |
| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)

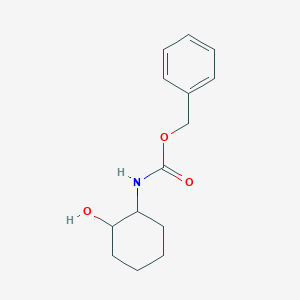
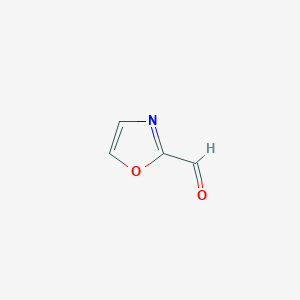
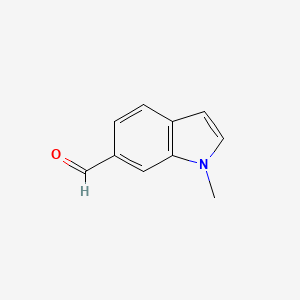

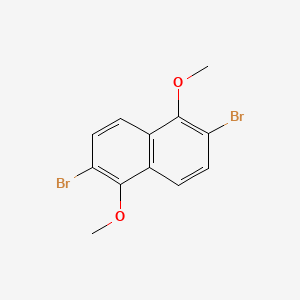
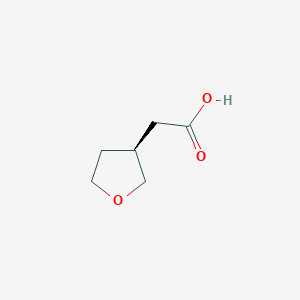
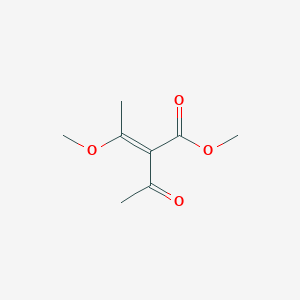
![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)
